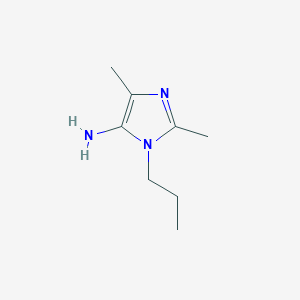
2,4-dimethyl-1-propyl-1H-imidazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1-propyl-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, with its specific substitutions, offers unique chemical and biological properties that make it valuable for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-1-propyl-1H-imidazol-5-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of nickel catalysts and mild reaction conditions is preferred to accommodate a wide range of functional groups and achieve efficient synthesis .
化学反应分析
Types of Reactions
2,4-Dimethyl-1-propyl-1H-imidazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
科学研究应用
2,4-Dimethyl-1-propyl-1H-imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,4-dimethyl-1-propyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-4,5-dihydro-1H-imidazol-3-ium: Another imidazole derivative with different substitutions.
2,4,6-Trimethylphenyl-imidazole: Known for its use in various chemical reactions and applications.
Uniqueness
2,4-Dimethyl-1-propyl-1H-imidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
2,5-dimethyl-3-propylimidazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-4-5-11-7(3)10-6(2)8(11)9/h4-5,9H2,1-3H3 |
InChI 键 |
JEGSUSPFIVRIPL-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=NC(=C1N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


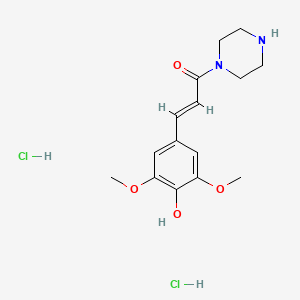
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
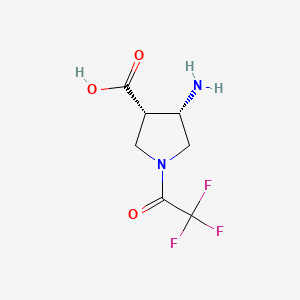

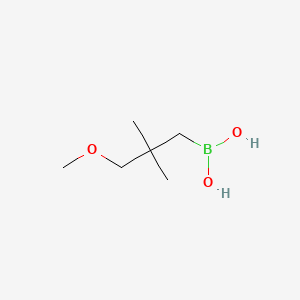
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate](/img/structure/B15297010.png)
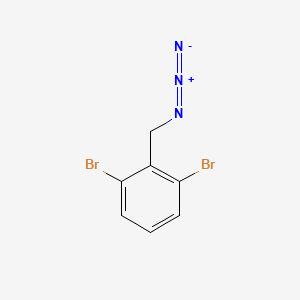
![3-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B15297021.png)
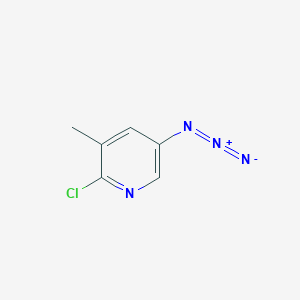
![methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15297041.png)
![4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B15297051.png)



